AZD5582

Catalog No.
S548202
CAS No.
M.F
C58H78N8O8
M. Wt
1015.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD5582

Product Name

AZD5582

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide

Molecular Formula

C58H78N8O8

Molecular Weight

1015.3 g/mol

InChI

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1

InChI Key

WLMCRYCCYXHPQF-ZVMUOSSASA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD5582; AZD-5582; AZD 5582.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC

Description

The exact mass of the compound (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide is 1014.59426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HIV Latency Reversing Agent

Scientific Field: Virology, specifically HIV research .

Application Summary: AZD5582 is a potent HIV latency reversing agent. The leading strategy towards eradication of human immunodeficiency virus (HIV) infection is the depletion of viral reservoirs through reversal of viral latency, followed by clearance of persistently infected cells .

Methods of Application: AZD5582 is used to activate latently infected CD4+ T cells at impressive levels in blood and many different tissues with no or very little toxicity . This was accomplished in ART-suppressed mouse models with fully functioning human immune cells, the kind typically infected with HIV in humans .

Results or Outcomes: AZD5582 increases cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors while altering the expression of a restricted number of human genes . This work is considered a significant scientific step toward developing curative therapies .

Apoptosis Inducer in Pancreatic Cancer Cells

Scientific Field: Oncology, specifically pancreatic cancer research .

Application Summary: AZD5582, a synthetic small molecule and member of the IAP antagonist family, induces apoptosis in human pancreatic cancer cells by targeting XIAP and cIAP1 .

Results or Outcomes: The results reveal the mechanism underlying the resistance to synthetic IAP antagonist, AZD5582 . This research provides valuable insights into the development of potential treatments for pancreatic cancer .

Overcoming TRAIL Resistance in Hepatocarcinoma

Scientific Field: Oncology, specifically hepatocarcinoma research .

Application Summary: AZD5582, in combination with extracellular vesicle (EV) delivery of TNF-related apoptosis-inducing ligand (TRAIL) (EV-T), has been shown to overcome TRAIL resistance in hepatocarcinoma .

Methods of Application: The study proposed and tested the combination of EV-T and AZD5582 as a potential novel therapy for effective treatment of hepatocarcinoma . Two hepatocarcinoma lines Huh7 and HepG2 that are both resistant to recombinant TRAIL were examined .

Results or Outcomes: The results confirmed that AZD5582 and EV-T are synergistic for apoptosis induction in some cancer lines including Huh7 and HepG2 while sparing normal cells . More importantly, this study revealed that TRAIL sensitization by AZD5582 is mediated through the concomitant suppression of anti-apoptotic factors including cFLIP, MCL-1, and IAPs (XIAP, Survivin and cIAP-1) .

AZD5582 is a small-molecule compound classified as a dimeric Smac mimetic, primarily known for its role as an inhibitor of inhibitor of apoptosis proteins (IAPs). This compound is designed to mimic the action of second mitochondria-derived activator of caspases (Smac), which promotes apoptosis by antagonizing IAPs, specifically cellular IAP1, cellular IAP2, and X-linked IAP. By binding to the BIR3 domains of these proteins, AZD5582 facilitates the activation of caspases, leading to programmed cell death. This mechanism positions AZD5582 as a promising candidate in cancer therapy and HIV latency reversal strategies .

That contribute to its biological functions:

  • Binding to IAPs: AZD5582 binds to the BIR3 domain of IAP proteins, inhibiting their activity and promoting apoptosis. This interaction results in the downregulation of anti-apoptotic proteins such as Mcl-1 and cIAP-1 .
  • Activation of Caspases: The inhibition of IAPs leads to the activation of caspase-8 through RIPK1 (receptor-interacting protein kinase 1), initiating extrinsic apoptotic pathways .
  • Noncanonical NF-κB Signaling: AZD5582 enhances noncanonical NF-κB signaling pathways, which are crucial for immune response modulation and have implications in HIV latency reversal .

AZD5582 exhibits significant biological activity, particularly in cancer and viral infections:

  • Cancer Therapy: By promoting apoptosis in cancer cells through IAP inhibition, AZD5582 has shown efficacy in various preclinical models. It enhances tumor cell sensitivity to chemotherapeutic agents and is being explored as a treatment for solid tumors .
  • HIV Latency Reversal: AZD5582 has been investigated for its potential to disrupt latent HIV reservoirs. Studies indicate that when combined with other agents like N-803, it can effectively reactivate latent HIV in infected cells, enhancing immune responses against the virus .

The synthesis of AZD5582 involves multi-step organic reactions aimed at constructing its complex dimeric structure. The process typically includes:

  • Formation of Dimeric Structure: The synthesis begins with the creation of a core structure that allows for dimerization, which is crucial for its function as a Smac mimetic.
  • Functionalization: Various functional groups are introduced to enhance solubility and biological activity.
  • Purification: After synthesis, AZD5582 is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

AZD5582 has several promising applications:

  • Oncology: It is being studied as a potential treatment for various cancers due to its ability to induce apoptosis in tumor cells.
  • HIV Research: Its role in reversing HIV latency makes it a candidate for combination therapies aimed at achieving functional cures for HIV-infected individuals.
  • Immunotherapy: By modulating immune responses through NF-κB activation, AZD5582 may enhance the efficacy of immunotherapeutic strategies against tumors and chronic viral infections .

Research on AZD5582 has highlighted its interactions with various biological targets:

  • Combination Therapies: Studies show that AZD5582 can be effectively combined with other therapeutic agents like N-803 to enhance latency reversal in HIV-infected models. This combination leads to improved immune activation and viral clearance from reservoirs .
  • Cellular Responses: Interaction studies reveal that AZD5582 alters cellular responses by modifying protein levels associated with apoptosis and immune signaling pathways .

AZD5582 shares similarities with other compounds targeting IAPs or involved in apoptosis modulation. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
LCL161IAP inhibitorOrally bioavailable; shows promise in solid tumors .
BV6Dimeric Smac mimeticPotent against multiple IAPs; enhances apoptosis in cancer cells .
GDC-0152Smac mimeticFocused on hematological malignancies; distinct pharmacokinetics .
Debio 1143Inhibitor of X-linked IAPSelectively targets X-linked IAP; used in combination therapies .

AZD5582's uniqueness lies in its dual role as both an IAP antagonist and an enhancer of noncanonical NF-κB signaling, making it particularly valuable in therapeutic contexts involving both cancer and viral infections.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

1014.59426148 g/mol

Monoisotopic Mass

1014.59426148 g/mol

Heavy Atom Count

74

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AZD5582

Dates

Modify: 2023-08-15
1. Edward J. Hennessy, Ammar Adam, Brian M. Aquila, Lillian M. Castriotta, Donald Cook, Maureen Hattersley, Alexander W. Hird, Christopher Huntington, Victor M. Kamhi, Naomi M. Laing, Danyang Li, Terry MacIntyre, Charles A. Omer, Vibha Oza, Troy Patterson, Galina Repik, Michael T. Rooney, Jamal C. Saeh, Li Sha, Melissa M. Vasbinder, Haiyun Wang, and David Whitston. Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). J. Med. Chem. 2013, 56(24), pp 9897–9919.

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